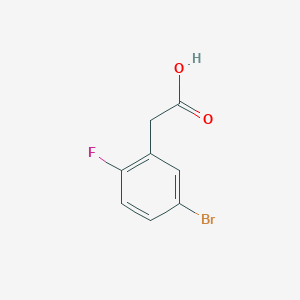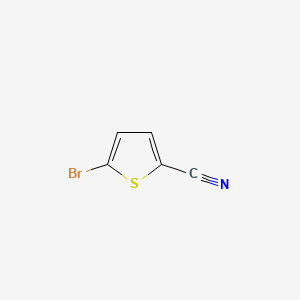
4-Bromo-4'-méthylbenzophénone
Vue d'ensemble
Description
4-Bromo-4’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromine atom and a methyl group
Applications De Recherche Scientifique
4-Bromo-4’-methylbenzophenone has several applications in scientific research:
Mécanisme D'action
Target of Action
4-Bromo-4’-methylbenzophenone is a type of benzophenone, which are well known for their phosphorescence . The primary targets of this compound are the molecules that interact with its phosphorescence properties.
Mode of Action
The compound’s mode of action is primarily through its photophysical properties. It undergoes a process known as photoreduction, where it is exposed to UV light and undergoes a reduction reaction . This process changes the compound’s structure and properties, leading to various downstream effects.
Biochemical Pathways
It is known that the compound’s photoreduction process can influence various chemical reactions and pathways within a system . The downstream effects of these changes can vary widely depending on the specific context and conditions.
Result of Action
The result of 4-Bromo-4’-methylbenzophenone’s action is primarily the change in its own structure and properties due to photoreduction . This can lead to various molecular and cellular effects, depending on the specific context and conditions. For example, in some cases, the compound’s photoreduction can lead to the formation of a substituted benzopinacol .
Action Environment
The action, efficacy, and stability of 4-Bromo-4’-methylbenzophenone can be influenced by various environmental factors. For instance, the compound’s photoreduction process is dependent on the presence of UV light . Other factors, such as temperature and the presence of other chemicals, can also influence the compound’s action and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-4’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-bromobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-4’-methylbenzophenone can be scaled up using similar Friedel-Crafts acylation methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or vacuum distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-4’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as cyanide ions in the presence of a suitable catalyst.
Reduction Reactions: The compound can undergo photoreduction to form substituted benzopinacol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include cyanide ions and a suitable solvent like liquid ammonia.
Reduction Reactions: Photoreduction typically requires UV light and a suitable solvent.
Major Products Formed:
Substitution Reactions: Substituted benzophenones.
Reduction Reactions: Substituted benzopinacol.
Comparaison Avec Des Composés Similaires
Uniqueness: 4-Bromo-4’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties.
Propriétés
IUPAC Name |
(4-bromophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLHMBIFGKMXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373718 | |
| Record name | 4-Bromo-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76693-57-7 | |
| Record name | 4-Bromo-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)









